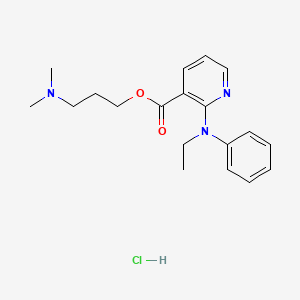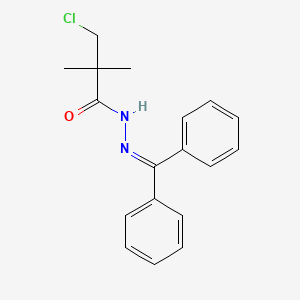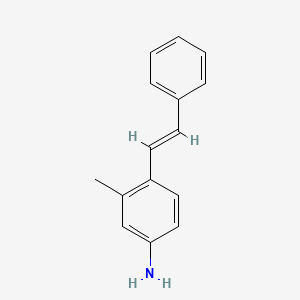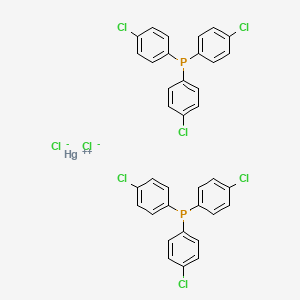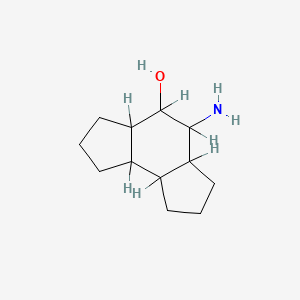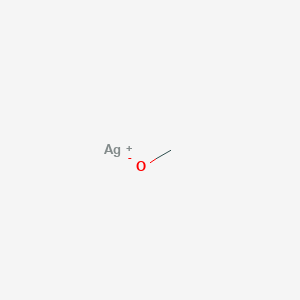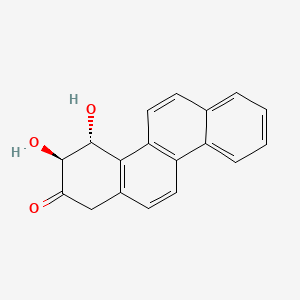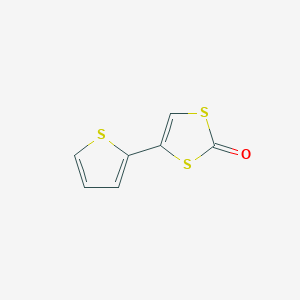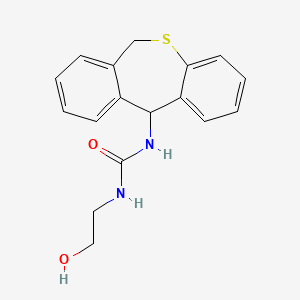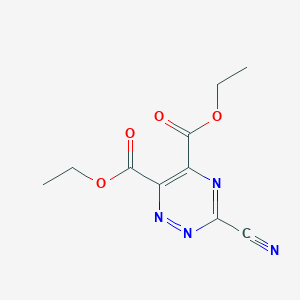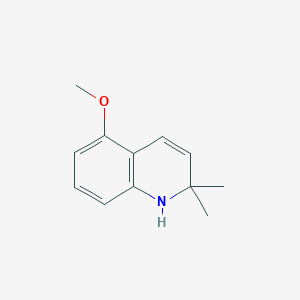
5-Methoxy-2,2-dimethyl-1,2-dihydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2,2-dimethyl-1,2-dihydroquinoline is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science
Vorbereitungsmethoden
The synthesis of 5-Methoxy-2,2-dimethyl-1,2-dihydroquinoline typically involves the thermal cyclization of N-alkynylaniline derivatives. One common method includes the use of a copper catalyst to promote the cyclization process. The reaction conditions often involve heating the N-alkynylaniline in toluene under reflux . This method is advantageous due to its practicality and efficiency, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
5-Methoxy-2,2-dimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2,2-dimethyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Its derivatives have shown potential as anti-juvenile hormone agents in insect control.
Industry: This compound can be used in the development of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2,2-dimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets. For instance, its derivatives can inhibit the activity of certain enzymes or disrupt cellular processes in insects, leading to their use as insecticides . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-2,2-dimethyl-1,2-dihydroquinoline can be compared with other quinoline derivatives such as:
2,2-Dimethyl-1,2-dihydroquinoline: Lacks the methoxy group, which can influence its reactivity and biological activity.
5-Methoxy-2,3-dihydroquinoline: Similar structure but differs in the position of the double bond, affecting its chemical properties.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group instead of a methoxy group, leading to different biological activities. The presence of the methoxy group in this compound makes it unique and can enhance its biological activity and chemical reactivity.
Eigenschaften
CAS-Nummer |
75587-04-1 |
|---|---|
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
5-methoxy-2,2-dimethyl-1H-quinoline |
InChI |
InChI=1S/C12H15NO/c1-12(2)8-7-9-10(13-12)5-4-6-11(9)14-3/h4-8,13H,1-3H3 |
InChI-Schlüssel |
ZNMDOSLIMXNGIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=C(N1)C=CC=C2OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14443505.png)
